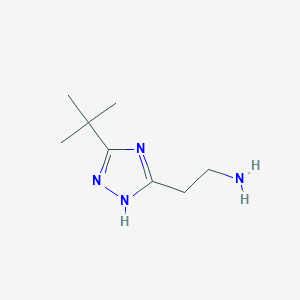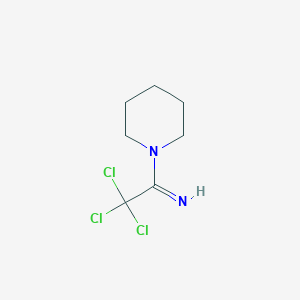
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine is a chemical compound with the molecular formula C7H10Cl3N It is known for its unique structure, which includes a piperidine ring attached to a trichloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine typically involves the reaction of trichloroacetyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Cl3C-COCl+C5H10NH→Cl3C-CO-N(C5H10)+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring may enhance binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar structure but with fluorine atoms instead of chlorine.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of the trichloro group.
Uniqueness
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine is unique due to the presence of the trichloro group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in enzyme inhibition and receptor binding studies.
Propriétés
Numéro CAS |
94665-57-3 |
|---|---|
Formule moléculaire |
C7H11Cl3N2 |
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H11Cl3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 |
Clé InChI |
ABJRCTRDGMDAGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


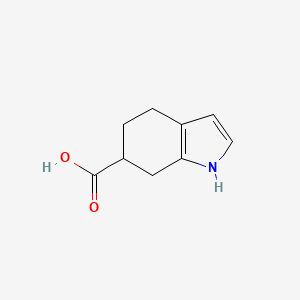
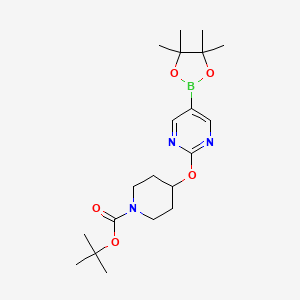

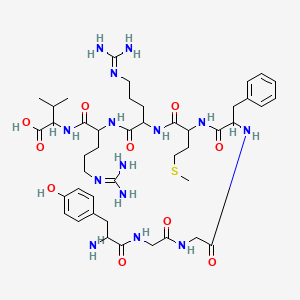
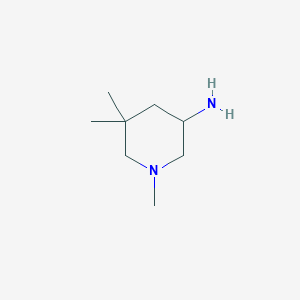
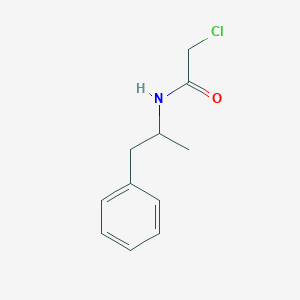


![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
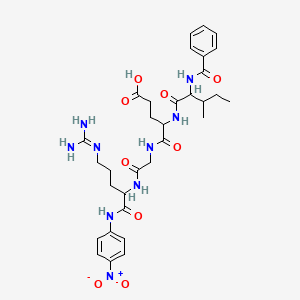


![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
